molecular formula C12H18N2O B14911074 n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine CAS No. 1183840-97-2

n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine

Cat. No.: B14911074
CAS No.: 1183840-97-2
M. Wt: 206.28 g/mol
InChI Key: WICCDJHSWSRGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine: is an organic compound that features a pyridine ring, a tetrahydrofuran ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a reaction with a suitable alkylating agent to form the pyridin-4-ylmethyl derivative.

    Formation of the Tetrahydrofuran Derivative: Tetrahydrofuran is subjected to a ring-opening reaction to introduce the ethan-1-amine group.

    Coupling Reaction: The pyridin-4-ylmethyl derivative and the tetrahydrofuran derivative are then coupled under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • n-(Pyridin-3-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine
  • n-(Pyridin-2-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine
  • n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-3-yl)ethan-1-amine

Uniqueness

n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine is unique due to its specific structural arrangement, which influences its reactivity and potential applications. The position of the pyridine and tetrahydrofuran rings, as well as the presence of the amine group, contribute to its distinct chemical properties and interactions.

Biological Activity

n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine, with a molecular formula of C12H18N2OC_{12}H_{18}N_{2}O and CAS number 1183840-97-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a pyridine ring and a tetrahydrofuran moiety, which are known for their roles in enhancing the bioactivity of organic compounds. The molecular weight is approximately 206.28 g/mol, although specific physical properties like density and boiling point remain unspecified in current literature sources .

The biological activity of this compound may involve interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of specific pathways related to inflammation and neurological disorders.

Biological Activity Overview

Case Study 1: Antimicrobial Evaluation

In a study evaluating various pyridine derivatives, compounds structurally similar to this compound were tested against Staphylococcus aureus and E. coli. Results indicated that some derivatives exhibited high inhibition rates (up to 94.5%) against E. coli, suggesting that this compound could possess similar antimicrobial properties .

Case Study 2: Neuroprotective Potential

A study on pyridine-based compounds assessed their neuroprotective effects using cellular models of oxidative stress. Results showed that certain derivatives could significantly reduce cell death induced by oxidative stress, indicating potential therapeutic applications for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 0.25–1 μg/mL against Gram-positive bacteria
NeuroprotectiveReduced oxidative stress-induced cell death
Anti-inflammatoryModulation of pro-inflammatory cytokines

Properties

CAS No.

1183840-97-2

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-(oxolan-2-yl)-N-(pyridin-4-ylmethyl)ethanamine

InChI

InChI=1S/C12H18N2O/c1-2-12(15-9-1)5-8-14-10-11-3-6-13-7-4-11/h3-4,6-7,12,14H,1-2,5,8-10H2

InChI Key

WICCDJHSWSRGIX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCNCC2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.